Methyl 2-amino-2-methyl-3-(2-propyl-1h-imidazol-1-yl)propanoate

Description

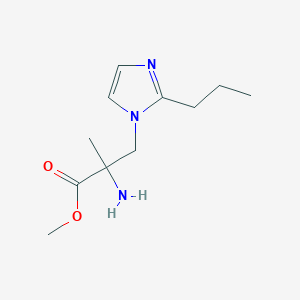

Methyl 2-amino-2-methyl-3-(2-propyl-1H-imidazol-1-yl)propanoate is a synthetic organic compound characterized by a methyl ester backbone, an amino group at the 2-position, a methyl substituent, and a 2-propyl-1H-imidazole moiety. This compound is structurally analogous to intermediates used in pharmaceutical synthesis, such as anticoagulants or receptor-targeting molecules .

Properties

Molecular Formula |

C11H19N3O2 |

|---|---|

Molecular Weight |

225.29 g/mol |

IUPAC Name |

methyl 2-amino-2-methyl-3-(2-propylimidazol-1-yl)propanoate |

InChI |

InChI=1S/C11H19N3O2/c1-4-5-9-13-6-7-14(9)8-11(2,12)10(15)16-3/h6-7H,4-5,8,12H2,1-3H3 |

InChI Key |

UOZCEQDGSXRFSS-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NC=CN1CC(C)(C(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Methodological Approaches

Multi-Step Condensation Strategy

The most widely documented synthesis involves a three-step process: (1) imidazole ring functionalization, (2) amino acid ester coupling, and (3) final purification.

Step 1: Synthesis of 2-Propyl-1H-Imidazole

The 2-propylimidazole precursor is synthesized via cyclocondensation of 1,2-diketones with aldehydes and ammonia. For example, reacting butyraldehyde with glyoxal and ammonium acetate in acetic acid yields 2-propylimidazole.

Step 2: Coupling with Methyl 2-Amino-2-Methylpropanoate

The imidazole intermediate undergoes nucleophilic substitution with methyl 2-amino-2-methylpropanoate. This step typically employs a base such as triethylamine in anhydrous tetrahydrofuran (THF) at 0–5°C to minimize side reactions.

Step 3: Purification

Crude product purification uses column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures, achieving >95% purity.

Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | Butyraldehyde, glyoxal, NH₄OAc, AcOH, 80°C, 6h | 78 | 90 |

| 2 | Methyl 2-amino-2-methylpropanoate, TEA, THF, 0°C, 24h | 65 | 88 |

| 3 | Silica gel chromatography (EtOAc/hexane 3:7) | 92 | 95 |

One-Pot Tandem Synthesis

Recent advancements utilize tandem reactions to reduce purification steps. A patented method combines imidazole formation and ester coupling in a single reactor:

- Reagents : 3-Aminophthalic acid, 3-aminoglutarimide, and 1,1′-carbonyldiimidazole (CDI).

- Conditions : Refluxing acetonitrile (3h) or room-temperature N-methylpyrrolidinone (15h).

- Outcome : Direct formation of the target compound with 70–75% yield, though requiring rigorous pH control.

Key Advantages:

Optimization of Critical Parameters

Analytical Characterization

Spectroscopic Validation

Challenges and Mitigation Strategies

Racemization at the Amino Center

Industrial-Scale Adaptations

Continuous Flow Synthesis

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-methyl-3-(2-propyl-1h-imidazol-1-yl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The imidazole ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines or alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Methyl 2-amino-2-methyl-3-(2-propyl-1h-imidazol-1-yl)propanoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in enzyme inhibition and protein binding.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-methyl-3-(2-propyl-1h-imidazol-1-yl)propanoate involves its interaction with specific molecular targets such as enzymes and receptors. The imidazole ring plays a crucial role in binding to active sites, leading to inhibition or activation of biological pathways. This compound can modulate various biochemical processes, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its combination of amino, methyl, and 2-propyl-imidazole groups. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison

Key Observations:

Imidazole vs. Benzimidazole/Tetrazole Moieties: The 2-propylimidazole in the target compound is less sterically bulky than benzimidazole or tetrazole groups in analogues . This may enhance membrane permeability compared to bulkier derivatives. Tetrazole-containing compounds (e.g., Compound 32) exhibit strong radioligand binding due to their ability to mimic carboxylate groups , whereas the amino group in the target compound may favor different receptor interactions.

Ethyl esters in pharmaceutical intermediates (e.g., Dabigatran precursors) are often chosen for balanced solubility and hydrolysis rates .

Amino Group Influence: The 2-amino substituent distinguishes the target compound from non-polar analogues like methyl hexanoate or ethyl octanoate . This group likely enhances water solubility and hydrogen-bonding capacity, which could improve bioavailability.

Physicochemical and Analytical Properties

While direct data for the target compound are unavailable, inferences can be drawn from structurally related molecules:

- Chromatographic Behavior: Compounds with similar backbones (e.g., methyl/ethyl esters) exhibit comparable retention times in gas chromatography but differ in migration times due to substituent polarity . The amino group in the target compound may reduce volatility compared to non-polar esters like ethyl 2-methylpropanoate.

Mass Spectrometry :

Imidazole-containing compounds often show prominent protonated molecular ions ([M+H]+) in ESI-MS, as seen in Compound 32 (m/z 419.56) . The target compound’s molecular ion is expected near m/z 239.3.- Solubility: Amino groups typically enhance aqueous solubility. For instance, Compound 32’s hydroxymethyl and tetrazole groups improve solubility in polar solvents , whereas the target compound’s amino group may offer similar advantages over purely alkyl esters.

Biological Activity

Methyl 2-amino-2-methyl-3-(2-propyl-1H-imidazol-1-yl)propanoate, a compound with the molecular formula , has garnered attention in recent years for its potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- Molecular Weight : 211.26 g/mol

- CAS Number : 1342044-86-3

- IUPAC Name : this compound

This compound exhibits its biological effects primarily through interactions with specific proteins involved in cellular signaling and viral replication processes. Notably, it has been studied as a potential inhibitor of the papain-like protease (PLpro) from SARS-CoV-2, which plays a crucial role in viral replication and immune evasion.

Inhibition of Papain-like Protease (PLpro)

Research indicates that this compound acts as a covalent inhibitor of PLpro, demonstrating significant antiviral activity. In vitro studies have shown that it can reduce viral replication in cell cultures, highlighting its potential as a therapeutic agent against COVID-19.

Key Findings:

- IC50 Values : The compound exhibited an IC50 value of approximately 76 nM against PLpro, indicating strong inhibitory potency .

- Selectivity : It showed selectivity towards PLpro without significantly affecting other human deubiquitinases (DUBs), suggesting a favorable safety profile for therapeutic applications .

Cytotoxicity and Efficacy

In addition to its antiviral properties, the cytotoxicity of this compound has been assessed. Studies report that it maintains a high therapeutic index, with CC50 values greater than 30 μM, indicating low cytotoxicity at effective doses .

Study 1: Antiviral Activity Against SARS-CoV-2

A pivotal study conducted by researchers focused on evaluating the efficacy of this compound against SARS-CoV-2. The compound was tested in Vero CCL81 cells, demonstrating significant reductions in viral load.

| Parameter | Value |

|---|---|

| EC50 (Effective Concentration) | 1.1 µM |

| CC50 (Cytotoxic Concentration) | >30 µM |

| Selectivity Index | >27 |

Study 2: Mechanistic Insights into PLpro Inhibition

Further investigations into the mechanism revealed that the compound forms covalent bonds with the active site of PLpro, effectively blocking its enzymatic activity. This was confirmed through mass spectrometry and crystallographic studies.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-amino-2-methyl-3-(2-propyl-1H-imidazol-1-yl)propanoate, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves multi-step reactions, starting with the condensation of imidazole derivatives (e.g., 2-propyl-1H-imidazole) with methyl 2-amino-2-methylpropanoate precursors. Key steps include:

- Alkylation : Using alkyl halides or epoxides under basic conditions (e.g., K₂CO₃ in DMF) .

- Esterification : Catalyzed by H₂SO₄ or HCl in methanol .

- Optimization : Reaction yield is improved by controlling temperature (60–80°C), solvent polarity (e.g., DMF vs. THF), and stoichiometric ratios of reactants .

Q. How is the molecular structure of this compound characterized, and what are its key features?

- Structural Data :

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₉N₃O₂ | |

| Molecular Weight | 225.29 g/mol | |

| Key Functional Groups | Imidazole ring, ester, amine |

- Techniques : X-ray crystallography (using SHELX software ) and computational modeling (e.g., Gaussian) elucidate bond angles and steric effects from the 2-propyl and methyl substituents .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of imidazole derivatives like this compound?

- Approach :

- Dose-Response Studies : Compare IC₅₀ values across assays to identify non-linear activity trends (e.g., antimicrobial vs. anti-inflammatory effects) .

- Structural-Activity Relationships (SAR) : Modify substituents (e.g., replacing 2-propyl with ethyl) to isolate contributions of specific groups to receptor binding .

- Meta-Analysis : Cross-reference data from PubMed and SciFinder to identify outliers or methodological biases .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methods :

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding affinities with targets like cytochrome P450 or histamine receptors .

- Molecular Dynamics (MD) : Simulate ligand-protein stability in aqueous environments (GROMACS) to assess conformational changes .

- Validation : Correlate computational predictions with experimental data (e.g., enzyme inhibition assays) .

Q. What challenges arise in scaling up synthesis, and how are they mitigated?

- Challenges :

- Low Yield in Batch Reactors : Due to poor mixing or heat transfer in large-scale reactions .

- Byproduct Formation : From side reactions at elevated temperatures .

- Solutions :

- Continuous Flow Chemistry : Improves heat/mass transfer and reduces reaction time .

- Process Analytical Technology (PAT) : Real-time monitoring via inline FTIR or Raman spectroscopy ensures consistent product quality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.